1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-3-nitrobenzene
- 1-(Methylsulfonyl)-4-nitrobenzene
- 1-(Methylsulfonyl)-2-nitrobenzene
Comparison: 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14N2O4S |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14N2O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-5,9H,6-8H2,1H3 |
InChI Key |
GVKMBADDWUVOKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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